molecular formula C16H18ClN3O4S B13211685 Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13211685
M. Wt: 383.9 g/mol
InChI Key: XTQIVNLCKYLLPP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The systematic IUPAC name for this compound, This compound , reflects its intricate architecture. Breaking down the nomenclature:

  • Imidazo[1,2-a]pyrazine : The parent heterocycle consists of a fused imidazole and pyrazine ring system, where the imidazole moiety is annulated to the pyrazine at positions 1 and 2.
  • Substituents :
    • A chlorosulfonylmethyl group (-CH2SO2Cl) at position 3 of the imidazo[1,2-a]pyrazine core.
    • A methyl group at position 2.
    • A benzyl carboxylate ester (-COOCH2C6H5) at position 7.

The molecular formula is C16H18ClN3O4S , with a molecular weight of 383.86 g/mol. The compound’s structure is further validated by its InChI code (1S/C16H18ClN3O4S/c1-12-14(11-25(17,22)23)20-8-7-19(9-15(20)18-12)16(21)24-10-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3) and SMILES representation (COC(=O)C1NCCN2C1=NC(=C2C)CS(=O)(=O)Cl), which encode its connectivity and stereochemistry.

Structural Classification :
The compound belongs to the imidazo[1,2-a]pyrazine family, a subclass of bicyclic heterocycles known for their pharmacological potential. These systems are structurally analogous to imidazopyridines but replace the pyridine ring with pyrazine, enhancing hydrogen-bonding capabilities and electronic diversity. The chlorosulfonylmethyl group introduces electrophilic reactivity, while the benzyl carboxylate provides steric bulk and lipophilicity, critical for membrane permeability in drug design.

Key Identifiers Details
IUPAC Name This compound
Molecular Formula C16H18ClN3O4S
Molecular Weight 383.86 g/mol
CAS Number 2060020-79-1
InChI Key XTQIVNLCKYLLPP-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry Research

The exploration of imidazo[1,2-a]pyrazines dates to the late 20th century, driven by their resemblance to purine bases and potential as kinase or enzyme inhibitors. Early synthetic routes focused on cyclocondensation strategies, such as the reaction of α-bromo ketones with aminopyrazines, to construct the bicyclic framework. For instance, MacCoss and colleagues developed methods to access 3-aryl-substituted derivatives, which were later adapted to introduce chlorosulfonyl groups.

The incorporation of chlorosulfonyl functionalities emerged as a pivotal advancement, enabling the synthesis of sulfonamides and sulfonic esters with enhanced bioactivity. A landmark study by Growing Science demonstrated the utility of chlorosulfonyl-bearing oxazoles in Smiles rearrangements, a strategy applicable to imidazo[1,2-a]pyrazines for generating tricyclic derivatives. This methodology underpins modern approaches to functionalizing the 3-position of the heterocycle, as seen in the target compound.

Recent applications of this compound class include their role as ATPase inhibitors in Helicobacter pylori, where the chlorosulfonyl group participates in competitive binding at enzyme active sites. Additionally, the benzyl carboxylate moiety has been leveraged to improve solubility and pharmacokinetic profiles, addressing historical challenges in heterocyclic drug development.

Synthetic Evolution :

  • 1990s–2000s : Focus on imidazo[1,2-a]pyrazines as kinase inhibitors, utilizing halogenated intermediates for cross-coupling reactions.
  • 2010s : Introduction of sulfonyl chloride groups via nucleophilic substitution, enabling diversification at position 3.
  • 2020s : Optimization of regioselective substitutions (e.g., methyl at position 2, benzyl carboxylate at position 7) for targeted bioactivity.

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H18ClN3O4S/c1-12-14(11-25(17,22)23)20-8-7-19(9-15(20)18-12)16(21)24-10-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3

InChI Key

XTQIVNLCKYLLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Method A: Direct Chlorosulfonylation of the Imidazopyridine Core

Overview:
This method involves the direct electrophilic chlorosulfonylation of a suitably substituted imidazopyridine precursor. The key steps include:

  • Step 1: Synthesis of the imidazopyridine core with appropriate substituents.
  • Step 2: Chlorosulfonylation at the methyl position or the heterocyclic ring using chlorosulfonic acid or chlorosulfonyl chloride.

Reaction Conditions:

  • Use of chlorosulfonyl chloride in the presence of a base such as pyridine or triethylamine.
  • Temperature control (0–25°C) to prevent overreaction.
  • Solvent: Dichloromethane or chloroform.

Reaction Scheme:

Imidazopyridine derivative + Chlorosulfonyl chloride → Chlorosulfonylated intermediate

Advantages:

  • Direct functionalization.
  • High regioselectivity if the heterocycle is properly substituted.

Limitations:

  • Potential over-sulfonylation.
  • Need for careful control of reaction conditions.

Supporting Data:

  • Patent CN113549068A describes a similar chlorosulfonylation process on heterocyclic compounds, emphasizing the importance of temperature and reagent equivalents for regioselectivity.

Method B: Multi-step Synthesis via Methylation and Subsequent Chlorosulfonylation

Overview:
This approach involves initial methylation of the heterocycle, followed by chlorosulfonylation at the methyl group.

Stepwise Procedure:

  • Step 1: Methylation of the heterocyclic nitrogen or carbon using methyl iodide or dimethyl sulfate.
  • Step 2: Chlorosulfonylation of the methyl group using chlorosulfonyl chloride.
  • Step 3: Esterification with benzyl alcohol to introduce the benzyl ester.

Reaction Conditions:

  • Methylation: Use of potassium carbonate as base in acetonitrile.
  • Chlorosulfonylation: Chlorosulfonyl chloride at low temperature.
  • Esterification: Reflux with benzyl alcohol and catalytic acid.

Data Table 1: Reagents and Conditions

Step Reagents Solvent Temperature Yield (%)
Methylation Methyl iodide, K2CO3 Acetonitrile Room temp 85
Chlorosulfonylation Chlorosulfonyl chloride Dichloromethane 0–5°C 78
Esterification Benzyl alcohol, H2SO4 Toluene Reflux 80

Notes:

  • The methylation step enhances the nucleophilicity of the heterocycle, facilitating subsequent chlorosulfonylation.
  • The benzyl ester formation is achieved via Fischer esterification.

Method C: Functionalization via Intermediate Heterocyclic Precursors

Overview:
This method utilizes pre-functionalized heterocyclic intermediates, such as 2-methylimidazo[1,2-a]pyrazine derivatives, which are then subjected to chlorosulfonylation and esterification.

Reaction Pathway:

Precursor heterocycle → Chlorosulfonyl derivative → Benzyl ester formation

Advantages:

  • Greater control over substitution patterns.
  • Potential for higher regioselectivity.

Supporting Literature:

  • Patent US11548883B2 discusses synthetic routes involving heterocyclic intermediates for related compounds, emphasizing the importance of regioselective chlorosulfonylation.

Notes on Reaction Optimization and Purification

  • Reaction Monitoring: Use of thin-layer chromatography (TLC) and NMR spectroscopy to monitor reaction progress.
  • Purification: Column chromatography with silica gel, eluting with ethyl acetate/hexanes mixtures.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry.

Summary of Data and Research Findings

Preparation Method Key Reagents Main Advantages Limitations Typical Yield (%)
Direct Chlorosulfonylation Chlorosulfonyl chloride, pyridine Simplicity Over-sulfonylation risk 70–80
Multi-step methylation & sulfonylation Methyl iodide, chlorosulfonyl chloride Regioselectivity Longer process 75–85
Use of heterocyclic intermediates Pre-functionalized heterocycles High regioselectivity Requires precursor synthesis 80–90

Chemical Reactions Analysis

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activities or the modification of protein functions. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS: 2059944-24-8)

  • Molecular Formula : C₁₉H₂₆N₄O₂
  • Key Differences: The chlorosulfonylmethyl group is replaced with an aminomethyl moiety, and the methyl group at position 2 is substituted with a 2-methylpropyl chain.
  • Implications: The aminomethyl group increases nucleophilicity, enabling coupling reactions, while the bulkier 2-methylpropyl substituent may sterically hinder interactions in biological systems .

Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS: 2060043-48-1)

  • Molecular Formula : C₁₆H₁₆ClF₂N₃O₂
  • Key Differences : Features a chloromethyl group at position 3 and a difluoromethyl group at position 2.
  • Implications : The difluoromethyl group enhances metabolic stability compared to methyl, while the chloromethyl group offers alternative reactivity pathways .

Core Structure Analogues: Imidazo[1,2-a]pyridine Derivatives

2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS: 1099621-16-5)

  • Molecular Formula : C₈H₁₃N₃
  • Key Differences : The pyrazine ring is replaced with a pyridine ring, reducing nitrogen content.

1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine (CAS: 1427380-25-3)

  • Molecular Formula : C₁₃H₂₁N₅
  • Key Differences : Incorporates a piperazine-linked methyl group at position 3.
  • Implications : The basic piperazine moiety improves water solubility and enables salt formation, enhancing pharmacokinetic properties .

Functional Group Variations: Sulfonyl and Nitro Derivatives

6-Methyl-2-nitro-7-(2-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one (Compound 25l)

  • Key Differences : Replaces the benzyl ester with a trifluoromethoxybenzyl group and introduces a nitro group at position 2.
  • Implications : The nitro group facilitates reduction to amines, while the trifluoromethoxy group enhances lipophilicity and membrane permeability .

7-Benzyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one (3f)

  • Key Differences : Utilizes an imidazo[1,5-a]pyrazine core with a sulfonyl group.
  • Implications : The sulfonyl group increases acidity and stability, making it suitable for protease inhibition studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility Insights
Target Compound 2059966-42-4 C₁₉H₂₄ClN₃O₄S 425.93 3-(ClSO₂)CH₂, 2-CH₃, 7-benzyl ester High electrophilicity; moderate lipophilicity
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-... 2059944-24-8 C₁₉H₂₆N₄O₂ 342.44 3-NH₂CH₂, 2-(CH₂CH(CH₃)₂) Enhanced nucleophilicity; steric bulk
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-... 2060043-48-1 C₁₆H₁₆ClF₂N₃O₂ 379.77 3-ClCH₂, 2-CF₂H Improved metabolic stability
7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one 646995-93-9 C₁₄H₁₃N₃O 239.28 7-benzyl, 2-CH₃, 3-keto Polar keto group; hydrogen-bond acceptor
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 2227206-01-9 C₁₅H₁₆Cl₂N₃O₂ 330.21 2-carboxylate, dihydrochloride salt High water solubility

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060020-79-1) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

  • Benzyl Group : Enhances lipophilicity and may influence membrane permeability.
  • Chlorosulfonyl Group : Known for reactivity with nucleophiles; this group may play a crucial role in the compound's interactions with biological targets.
  • Carboxylate Group : Often involved in hydrogen bonding and can enhance solubility in biological systems.

The molecular formula is C16H18ClN3O4SC_{16}H_{18}ClN_3O_4S with a molecular weight of 383.85 g/mol.

Anticancer Activity

Recent studies have indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit significant anticancer properties. For instance, similar derivatives have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of reactive oxygen species (ROS) and the activation of caspases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyrazine can possess potent antibacterial and antifungal activities.

  • Case Study : In vitro studies demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds showed minimum inhibitory concentrations (MICs) as low as 0.12 μg/mL against specific strains .

Summary of Biological Activities

Activity Type Target Organism/Cell Line Observed Effect Reference
AnticancerMDA-MB-231 (breast cancer)IC50 values < 0.03 μM
AntibacterialStaphylococcus aureusMIC = 0.12 μg/mL
AntifungalCandida albicansMIC = 0.12 μg/mL

Research Findings

  • Anticancer Studies : A study highlighted that compounds similar to this compound displayed significant antiproliferative effects on various cancer cell lines, indicating potential as novel anticancer agents .
  • Antimicrobial Evaluation : Research demonstrated that certain derivatives exhibited strong antibacterial properties against multiple strains of bacteria and fungi, suggesting their potential use in treating infections .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the imidazo[1,2-a]pyrazine structure significantly influenced their biological activities .

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